

4-Stilbene carboxaldehyde CAS number and structure

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Compound of Interest

Compound Name: 4-Stilbene carboxaldehyde

CAS No.: 32555-96-7

Cat. No.: B7770387

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Technical Monograph: 4-Stilbenecarboxaldehyde

High-Purity Intermediate for Photophysics and Medicinal Chemistry[1]

Executive Summary & Chemical Identity

4-Stilbenecarboxaldehyde (also known as 4-Formyl-trans-stilbene) is a critical

-conjugated building block used extensively in the synthesis of optoelectronic materials, fluorescent probes, and stilbenoid-based pharmaceuticals.[1][2][3] Its rigid stilbene core provides strong fluorescence and photo-stability, while the para-aldehyde functionality serves as a versatile "chemical handle" for divergent synthesis.[1]

This guide focuses on the thermodynamically stable (E)-isomer (trans), which is the predominant form used in research and industrial applications.[1]

Structural Specifications

Parameter	Technical Detail
IUPAC Name	4-[(E)-2-phenylethenyl]benzaldehyde
Common Name	trans-4-Stilbenecarboxaldehyde
CAS Number	40200-69-9 (specific to trans-isomer); 4747-60-8 (general/unspecified)
Molecular Formula	
SMILES	<chem>O=Cc1ccc(\C=C\c2ccccc2)cc1</chem>
Molecular Weight	208.26 g/mol
Appearance	Pale yellow to light tan crystalline solid
Melting Point	112–114 °C

Synthetic Pathways & Process Chemistry

While the Wittig reaction is a classical route, it often yields a mixture of cis and trans isomers requiring tedious photo-isomerization or chromatography to purify.^[1]

The Superior Protocol: Palladium-Catalyzed Heck Coupling For high-purity applications, the Heck reaction is the preferred methodology.^[1] It offers high atom economy and high stereoselectivity for the trans isomer due to the steric bulk of the transition state.

Optimized Experimental Protocol

Objective: Synthesis of trans-4-stilbenecarboxaldehyde via Heck Coupling.

Reagents:

- 4-Bromobenzaldehyde (1.0 eq)^{[1][4]}
- Styrene (1.2 eq)^[1]
- Palladium(II) Acetate (
, 1-2 mol%)^{[1][5]}

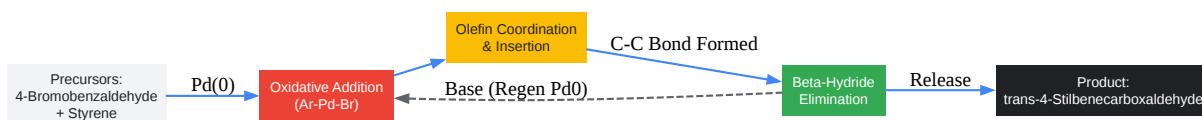
- Tri-*o*-tolylphosphine (
, 4 mol%) - Ligand to stabilize Pd and prevent "Pd black" precipitation.[1]
- Triethylamine (
, 2.0 eq) - Base to regenerate the catalyst.[1]
- Solvent: DMF or Acetonitrile (Anhydrous).[1]

Step-by-Step Workflow:

- Inert Atmosphere Setup: Flame-dry a 3-neck round bottom flask and purge with Argon.[1]
Oxygen acts as a catalyst poison in this cycle.[1]
- Dissolution: Charge the flask with 4-Bromobenzaldehyde (18.5 g, 100 mmol) and anhydrous DMF (100 mL).
- Catalyst Activation: Add
(0.45 g) and
(1.2 g). Stir for 10 minutes until the solution darkens, indicating complex formation.
- Reagent Addition: Add Styrene (13.8 mL, 120 mmol) followed by dropwise addition of
(28 mL).
- Thermal Cycle: Heat the mixture to 100°C for 12–16 hours. Monitor via TLC (Hexane:EtOAc 8:2).[1] The aldehyde spot will shift significantly due to extended conjugation.
- Workup (Self-Validating Step): Pour reaction mixture into ice-cold dilute HCl (1M). The trans product is highly insoluble in acidic water and will precipitate as a yellow solid, while the amine salts and solvent remain in the aqueous phase.
- Purification: Recrystallize from hot Ethanol or Ethanol/Water (9:1).

Mechanistic Visualization (Heck Cycle)

The following diagram illustrates the catalytic cycle that enforces the trans stereochemistry.



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Figure 1: Palladium-catalyzed Heck cycle.[1][5][6] The steric demand during the 'Elimination' phase favors the thermodynamic trans-isomer.[1]

Physicochemical & Spectral Profiling

Accurate characterization is vital to ensure the absence of the cis isomer, which disrupts crystal packing in materials applications.

NMR Interpretation (, 500 MHz)

Chemical Shift ()	Multiplicity	Integration	Assignment	Structural Insight
9.98	Singlet (s)	1H	-CHO	Diagnostic aldehyde peak; highly deshielded.[1]
7.86	Doublet (d)	2H	Ar-H (ortho to CHO)	Electron-withdrawing effect of CHO shifts these downfield.[1]
7.65	Doublet (d)	2H	Ar-H (meta to CHO)	Part of the central phenyl ring.[1]
7.54	Doublet (d)	2H	Ar-H (terminal Ph)	Ortho protons on the unsubstituted ring.[1]
7.25 - 7.15	Multiplet	2H	Vinyl -CH=CH-	Critical: Coupling constant () must be ~16 Hz.[1] A value of ~10-12 Hz indicates cis contamination.[1]

Photophysical Properties[1]

- Fluorescence: The molecule exhibits strong blue fluorescence (nm) in non-polar solvents.[1]

- Scintillation: Used as a primary fluor or wavelength shifter in plastic scintillators due to its high quantum yield and large Stokes shift, preventing self-absorption.[1]

Applications in Drug Discovery & Materials

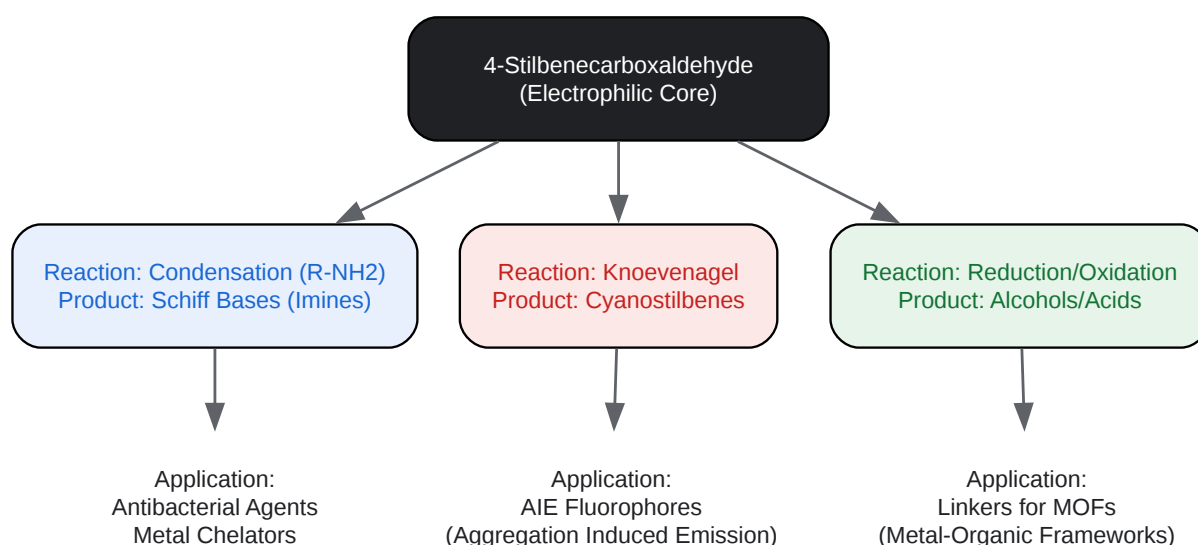
4-Stilbenecarboxaldehyde is not usually the final drug but the lynchpin intermediate that allows researchers to attach the stilbene pharmacophore to other moieties.[1]

Medicinal Chemistry: Resveratrol & Schiff Bases

- Resveratrol Analogs: The aldehyde group allows for condensation with various nucleophiles to create hydroxystilbene derivatives (Resveratrol analogs) investigated for anti-cancer and anti-inflammatory properties.
- Schiff Base Antibacterials: Reaction with substituted anilines yields imines (Schiff bases). These derivatives have shown potent activity against *S. aureus* by disrupting bacterial cell walls.[1]

Divergent Synthesis Map

The aldehyde functionality allows this molecule to serve as a precursor for three distinct classes of functional materials.



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Figure 2: Divergent synthetic utility of the aldehyde handle in drug discovery and materials science.

Safety & Handling (MSDS Highlights)

- Signal Word: Warning.
- Hazards: Skin irritation (H315), Serious eye irritation (H319).
- Storage: Store under inert gas (Argon/Nitrogen). Aldehydes can slowly oxidize to carboxylic acids (4-stilbenecarboxylic acid) upon exposure to air.[1] Keep in the dark to prevent slow photo-isomerization to the cis form.[1]

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